molecular formula C23H24N2O2 B11032460 (2E)-3-[7-methoxy-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile

(2E)-3-[7-methoxy-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]prop-2-enenitrile

Cat. No.: B11032460
M. Wt: 360.4 g/mol
InChI Key: BWOCFCDSOPECBJ-DHZHZOJOSA-N
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Description

(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE is a complex organic compound with a unique structure that includes a benzoyl group, a methoxy group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE typically involves multiple steps, including the formation of the quinoline ring system, introduction of the benzoyl and methoxy groups, and finally the addition of the cyanide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of simpler hydrocarbon derivatives.

Scientific Research Applications

(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may focus on its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(1-BENZOYL-7-METHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-3-(1-benzoyl-7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)prop-2-enenitrile

InChI

InChI=1S/C23H24N2O2/c1-16-15-23(2,3)25(22(26)17-9-6-5-7-10-17)20-14-21(27-4)18(11-8-12-24)13-19(16)20/h5-11,13-14,16H,15H2,1-4H3/b11-8+

InChI Key

BWOCFCDSOPECBJ-DHZHZOJOSA-N

Isomeric SMILES

CC1CC(N(C2=C1C=C(C(=C2)OC)/C=C/C#N)C(=O)C3=CC=CC=C3)(C)C

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)OC)C=CC#N)C(=O)C3=CC=CC=C3)(C)C

Origin of Product

United States

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